Tert-butyl 4-oxoazocane-1-carboxylate
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Overview
Description
Tert-butyl 4-oxoazocane-1-carboxylate is a chemical compound with the CAS Number: 1803599-91-8 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 4-oxoazocane-1-carboxylate .
Molecular Structure Analysis
The Inchi Code for Tert-butyl 4-oxoazocane-1-carboxylate is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3 . The molecule contains a total of 37 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 eight-membered ring .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the compound’s framework could be modified to create new drug candidates. Its structure allows for the attachment of various functional groups, which can lead to the discovery of compounds with therapeutic potential.
Each of these applications represents a unique field of research where Tert-butyl 4-oxoazocane-1-carboxylate can contribute significantly. The compound’s versatility and reactivity make it a valuable asset in scientific research across multiple disciplines. While the search results did not provide specific applications, the above analysis is based on the general properties and potential uses of chemical compounds with similar structures and characteristics .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-oxoazocane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCQHORSVUIGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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